molecular formula C7H13N3O B13162703 4-(3-amino-1H-pyrazol-1-yl)butan-2-ol

4-(3-amino-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13162703
M. Wt: 155.20 g/mol
InChI Key: LMHSFELLISXRMU-UHFFFAOYSA-N
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Description

4-(3-amino-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring substituted with an amino group and a butanol side chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-pyrazol-1-yl)butan-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with 1,3-diketones or their equivalents to form the pyrazole ring . The amino group can be introduced through nucleophilic substitution reactions, while the butanol side chain can be attached via alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as 3-amino-1H-pyrazole and 4-amino-1H-pyrazole . These compounds share the pyrazole ring structure but differ in the position and nature of substituents.

Uniqueness

4-(3-amino-1H-pyrazol-1-yl)butan-2-ol is unique due to the presence of both an amino group and a butanol side chain, which confer specific chemical and biological properties.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(3-aminopyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H13N3O/c1-6(11)2-4-10-5-3-7(8)9-10/h3,5-6,11H,2,4H2,1H3,(H2,8,9)

InChI Key

LMHSFELLISXRMU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC(=N1)N)O

Origin of Product

United States

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